N,N'-Desethylene-N,N'-diformyl Levofloxacin

Description

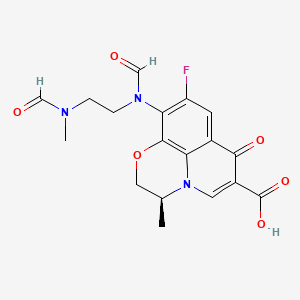

N,N'-Desethylene-N,N'-diformyl Levofloxacin (CAS: 151377-74-1), also known as Levofloxacin Diformyl Impurity, is a structurally modified derivative of the fluoroquinolone antibiotic levofloxacin. It is characterized by the removal of the ethylene group from the piperazine ring and the addition of two formyl groups (‑CHO) at the nitrogen positions . Its molecular formula is C₁₈H₁₈FN₃O₆, with a molecular weight of 391.35 g/mol . This compound is primarily studied as a process-related impurity during levofloxacin synthesis and is critical for quality control in pharmaceutical manufacturing .

Properties

IUPAC Name |

(2S)-7-fluoro-6-[formyl-[2-[formyl(methyl)amino]ethyl]amino]-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O6/c1-10-7-28-17-14-11(16(25)12(18(26)27)6-22(10)14)5-13(19)15(17)21(9-24)4-3-20(2)8-23/h5-6,8-10H,3-4,7H2,1-2H3,(H,26,27)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOKHJLTWLBPPN-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N(CCN(C)C=O)C=O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N(CCN(C)C=O)C=O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747525 | |

| Record name | (3S)-9-Fluoro-10-(formyl{2-[formyl(methyl)amino]ethyl}amino)-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151377-74-1 | |

| Record name | (3S)-9-Fluoro-10-(formyl{2-[formyl(methyl)amino]ethyl}amino)-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ultraviolet Light-Induced Degradation

The most well-documented method for generating N,N'-Desethylene-N,N'-diformyl Levofloxacin involves the photodegradation of levofloxacin under ultraviolet (UV) light. Yoshida et al. (2007) exposed levofloxacin in aqueous solution to near-UV light (peak wavelength 352 nm) for 16 hours at room temperature. This process yielded nine degradation products, including the target compound, which was isolated via preparative high-performance liquid chromatography (HPLC). Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirmed that the N-methylpiperazine group underwent desethylation and subsequent formylation, resulting in the N,N'-diformyl derivative.

Key Conditions:

-

Light Source: 352 nm UV lamp

-

Reaction Time: 16 hours

-

Temperature: Ambient (25°C)

-

Isolation Method: Preparative HPLC

Mechanistic Insights into Photodegradation

Fasani et al. (1999) investigated the photochemistry of fluoroquinolones, noting that UV exposure induces heterolytic defluorination and aryl cation formation. While levofloxacin’s 8-alkoxy substituent enhances photostability compared to other fluoroquinolones, prolonged irradiation still degrades its N-alkyl side chain. This aligns with the formation of this compound, where the piperazine ring loses ethylene groups and acquires formyl moieties.

Photocatalytic Degradation Using Advanced Materials

Mesoporous Graphitic Carbon Nitride (mpg-C3_33N4_44) Composites

Wang et al. (2018) developed a photocatalytic system using mesoporous g-CN loaded with carbon quantum dots (CQDs) to degrade fluoroquinolones. Under visible light, this system enhanced the degradation efficiency of levofloxacin by promoting charge separation and providing a high surface area for adsorption. While the study focused on environmental remediation, the methodology could be adapted to synthesize this compound by controlling reaction conditions.

Experimental Parameters:

| Parameter | Value |

|---|---|

| Catalyst | mpg-CN/CQDs |

| Light Source | Visible light (λ > 420 nm) |

| Reaction Time | 60 minutes |

| Degradation Efficiency | 82% for levofloxacin |

Ag3_33VO4_44/Ag2_22CO3_33 Heterojunction Systems

Sun et al. (2020) synthesized a p–n heterojunction photocatalyst (AgVO/AgCO) that degraded levofloxacin with 82% efficiency under visible light in 60 minutes. The internal electric field at the heterojunction interface facilitated electron-hole pair separation, accelerating the degradation process. This approach highlights the potential for scalable photocatalytic synthesis of levofloxacin impurities.

Chemical Synthesis Pathways

Formylation of Desethylene Levofloxacin

While direct synthetic routes are less commonly reported, this compound can theoretically be prepared via stepwise formylation of desethylene levofloxacin. The process would involve:

-

Desethylation: Removal of ethylene groups from the piperazine ring using acidic or basic conditions.

-

Formylation: Introduction of formyl groups via reaction with formylating agents such as formic acid or acetic-formic anhydride.

Hypothetical Reaction Scheme:

Analytical Validation

Post-synthesis, the compound is typically characterized using:

-

High-Resolution Mass Spectrometry (HR-MS): To confirm molecular weight (391.35 g/mol).

-

H and C NMR: To verify structural alterations in the piperazine ring.

-

HPLC-PDA: For purity assessment and quantification.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

N,N’-Desethylene-N,N’-diformyl Levofloxacin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Substitution: The formyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

N,N’-Desethylene-N,N’-diformyl Levofloxacin is widely used in scientific research, including:

Chemistry: As a reference standard in analytical chemistry for the identification and quantification of Levofloxacin derivatives.

Biology: In studies investigating the biological activity and metabolism of fluoroquinolone antibiotics.

Medicine: Research on the pharmacokinetics and pharmacodynamics of Levofloxacin derivatives.

Industry: Quality control and validation of analytical methods in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of N,N’-Desethylene-N,N’-diformyl Levofloxacin is similar to that of Levofloxacin. It inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The compound is compared below with key levofloxacin derivatives and impurities, focusing on structural features, molecular properties, and analytical relevance.

Structural and Molecular Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | CAS Number |

|---|---|---|---|---|

| N,N'-Desethylene-N,N'-diformyl Levofloxacin | C₁₈H₁₈FN₃O₆ | 391.35 | Piperazine ring with two formyl groups | 151377-74-1 |

| N,N'-Desethylene Levofloxacin | C₁₆H₁₈FN₃O₄ | 335.33 | Piperazine ring without ethylene or formyl | 1346603-62-0 |

| Levofloxacin Ethyl Ester | C₂₀H₂₄FN₃O₄ | 389.42 | Ethyl ester at carboxyl group | 862690-19-5 |

| Levofloxacin N-Oxide | C₁₈H₂₀FN₃O₅ | 377.37 | Piperazine ring oxidized to N-oxide | 117678-38-3 |

| Defluoro Levofloxacin | C₁₈H₂₀N₃O₄ | 342.37 | Fluorine atom replaced by hydrogen | Not Specified |

| Levofloxacin-d8 (Deuterated) | C₁₈H₁₀D₈FN₃O₄ | 346.40 | Eight deuterium atoms for isotopic labeling | 1217716-71-6 |

Key Observations :

- The diformyl impurity has a higher molecular weight than N,N'-Desethylene Levofloxacin due to the addition of two formyl groups .

- Compared to Levofloxacin Ethyl Ester, the diformyl derivative lacks the ester group but retains the fluoroquinolone core, impacting solubility and reactivity .

- Levofloxacin N-Oxide introduces an oxygen atom at the piperazine nitrogen, altering polarity and chromatographic behavior .

Analytical and Pharmacological Relevance

Chromatographic Behavior

Role in Pharmaceutical Quality Control

- The diformyl impurity is monitored as a critical quality attribute in levofloxacin batches. Its presence above 0.15% indicates incomplete purification during synthesis .

- Synthetic Protocols : Custom synthesis routes (e.g., acid hydrolysis of levofloxacin intermediates) are employed to produce reference standards for analytical testing .

Comparative Stability Studies

- Degradation Pathways : The diformyl impurity is more stable than Levofloxacin Ethyl Ester under acidic conditions but degrades faster in basic environments due to formyl group hydrolysis .

- Isotopic Labeling: Deuterated analogs (e.g., Levofloxacin-d8) are used in pharmacokinetic studies to track metabolite formation, whereas the diformyl impurity serves as a non-active marker .

Biological Activity

N,N'-Desethylene-N,N'-diformyl Levofloxacin (DDL) is a derivative of the fluoroquinolone antibiotic levofloxacin, which is known for its broad-spectrum antibacterial properties. This article explores the biological activity of DDL, focusing on its antimicrobial effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C18H18FN3O6

- Molecular Weight : 391.35 g/mol

- CAS Number : 151377-74-1

- SMILES Notation : C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N(CCN(C)C=O)C=O)F)C(=O)O .

Antibacterial Effects

DDL exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency compared to other fluoroquinolones:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 2.97 |

| Klebsiella pneumoniae | 32 |

| Escherichia coli | 4 |

| Staphylococcus epidermidis | 1.5 |

The data suggest that DDL maintains a strong efficacy profile similar to levofloxacin, with some studies indicating enhanced activity when conjugated with peptides or other antimicrobial agents .

The mechanism of action for DDL is primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription. This inhibition leads to bacterial cell death and is a hallmark of fluoroquinolone antibiotics. Additionally, studies have shown that DDL can induce oxidative stress in bacterial cells, further contributing to its antimicrobial effects .

Case Studies and Research Findings

- In Vivo Studies : A study involving C57BL/6 mice treated with DDL showed significant reductions in bacterial load in infected tissues compared to controls. The treatment groups receiving varying doses demonstrated a dose-dependent response in bacterial clearance, highlighting the compound's therapeutic potential .

- Synergistic Effects : Research has indicated that combining DDL with other antibiotics can enhance its antibacterial efficacy. For instance, in vitro studies showed that DDL combined with rifampicin exhibited a synergistic effect against resistant strains of Mycobacterium tuberculosis, suggesting potential applications in treating multidrug-resistant infections .

- Toxicological Assessments : Toxicity studies have evaluated the safety profile of DDL, indicating that it has a favorable safety margin when administered at therapeutic doses. However, further research is needed to fully understand its long-term effects and potential side effects on mammalian systems .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and characterizing N,N'-Desethylene-N,N'-diformyl Levofloxacin in research samples?

- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection for initial separation and quantification, as this impurity is often resolved at ≥98% purity under optimized conditions . Confirm structural identity via mass spectrometry (MS) for molecular weight verification (observed m/z ~391.35) and nuclear magnetic resonance (NMR) spectroscopy to resolve formyl and ethylene-related proton environments . Reference standards with CAS 151377-74-1 should be used for calibration .

Q. How is this compound synthesized in laboratory settings?

- Methodology : This impurity is typically derived from Levofloxacin through controlled degradation or chemical modification. A common pathway involves formylation of the ethylenediamine moiety using formic acid or acetic-formic anhydride under reflux conditions. Reaction progress is monitored via thin-layer chromatography (TLC) or HPLC to isolate the product . Purification is achieved using preparative HPLC or column chromatography .

Advanced Research Questions

Q. How does this compound impact the stability profile of Levofloxacin formulations?

- Methodology : Conduct forced degradation studies under stress conditions (e.g., acidic/basic hydrolysis, oxidative, thermal, or photolytic exposure). Quantify impurity formation using validated HPLC-MS methods. For example, under photocatalytic degradation (e.g., using ZIF67/N,P-WO₃ nanocomposites), track the kinetics of Levofloxacin breakdown and correlate with impurity generation . Stability-indicating assays must distinguish this impurity from others like Levofloxacin Ethyl Ester or N-oxide derivatives .

Q. What are the key challenges in quantifying trace levels of this compound in complex matrices?

- Methodology : Address co-elution issues with structurally similar impurities (e.g., Levofloxacin Diamine or Decarboxylated impurities) by optimizing chromatographic conditions (e.g., gradient elution with C18 columns and ion-pairing agents). Use tandem MS (LC-MS/MS) for enhanced specificity in biological or environmental samples . Validate limits of detection (LOD) and quantification (LOQ) per ICH Q2(R1) guidelines .

Q. What pharmacological or toxicological assessments are critical for evaluating the safety of this impurity?

- Methodology : Perform in vitro cytotoxicity assays (e.g., MTT or LDH release) using human cell lines (e.g., HepG2 or HEK293) to assess cellular toxicity at concentrations relevant to impurity thresholds (e.g., ≤0.1% per ICH Q3A). Compare results with parent Levofloxacin to determine relative risk . In silico toxicity prediction tools (e.g., Derek Nexus) can identify structural alerts related to formyl groups or residual reactivity .

Q. How do regulatory guidelines influence the reporting thresholds for this compound in drug submissions?

- Methodology : Align analytical validation protocols with pharmacopeial standards (e.g., USP <476> or EP 2.2.46) for impurities. For example, ensure method precision (RSD ≤5%) and accuracy (recovery 95–105%) when quantifying the impurity at 0.05–0.15% levels in active pharmaceutical ingredients (APIs) . Document impurity profiles in compliance with ICH M7 guidelines for mutagenicity assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.